molecular formula C53H84N12O16 B178396 H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH CAS No. 156707-52-7

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

Cat. No.: B178396
CAS No.: 156707-52-7
M. Wt: 1145.3 g/mol
InChI Key: VWRHOUYEKBHWHB-FZGLSYQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH is a synthetic decapeptide designed for advanced biochemical and pharmacological research. This custom sequence features a tyrosine N-terminus and an aspartic acid C-terminus, creating a peptide with unique physicochemical properties influenced by its specific amino acid composition[CITATION]. The peptide contains both hydrophobic (Leu, Leu, Val, Ile, Pro) and hydrophilic (Gln, Asn, Asp) residues, along with the polar tyrosine and acidic aspartic acid, which collectively contribute to its potential tertiary structure and biointeractive capabilities[CITATION]. Researchers can utilize this peptide in structural biology studies to investigate peptide folding patterns, intermolecular interactions, and stability characteristics. The sequence presents opportunities for studying protein-protein interactions, receptor binding mechanisms, and signal transduction pathways in controlled laboratory environments. This peptide is provided as a lyophilized powder with guaranteed >95% purity verified by HPLC and mass spectrometric analysis. The product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption. Proper handling procedures and storage at -20°C are recommended to maintain stability.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHOUYEKBHWHB-FZGLSYQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS Protocol

SPPS remains the gold standard for synthesizing peptides exceeding 8–10 residues. For H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH, Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred due to its compatibility with acid-labile side-chain protections and milder deprotection conditions. The synthesis proceeds as follows:

  • Resin Selection : A Wang resin (0.6 mmol/g loading) pre-loaded with Fmoc-Asp(OtBu)-OH is used to anchor the C-terminal aspartic acid.

  • Deprotection : Fmoc groups are removed using 20% piperidine in DMF (2 × 10 min).

  • Coupling : Amino acids (4 eq) are activated with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF, with coupling times of 1–2 hr per residue. Proline, a secondary amine, requires extended coupling times (3–4 hr) to minimize steric hindrance.

  • Side-Chain Protections :

    • Tyr: tert-Butyl (tBu)

    • Gln and Asn: Trityl (Trt)

    • Asp: tBu.

Critical Optimization Parameters

  • Solvent System : DMF is standard, but DCM:DMF (1:1) improves solubility for hydrophobic segments (e.g., Leu-Leu-Pro).

  • Coupling Efficiency : Real-time monitoring via Kaiser test ensures >99% completion per cycle. Incomplete couplings necessitate recoupling with 2 eq of amino acid.

  • Racemization Risk : Gln and Asn residues are prone to epimerization; pre-activation with OxymaPure reduces this risk.

Table 1: SPPS Reagents and Conditions for this compound

ComponentSpecificationSource Citation
ResinWang resin (Fmoc-Asp(OtBu)-OH)
Coupling ReagentHBTU/HOBt/DIPEA
Deprotection Agent20% Piperidine/DMF
Side-Chain ProtectionstBu (Tyr, Asp), Trt (Gln, Asn)

Solution-Phase Peptide Synthesis

Fragment Condensation Approach

For large-scale production, solution-phase methods are occasionally employed, particularly for segments prone to aggregation on resin. The decapeptide is divided into two fragments:

  • Fragment 1 : H-Tyr-Leu-Leu-Pro-Ala-OH

  • Fragment 2 : H-Gln-Val-Asn-Ile-Asp-OH

Fragment Synthesis

  • Fragment 1 : Synthesized via SPPS on 2-chlorotrityl chloride resin to enable mild cleavage (1% TFA/DCM).

  • Fragment 2 : Prepared using mixed anhydride (isobutyl chloroformate/NMM) in THF at -15°C to minimize racemization.

Condensation Strategy

  • Activation : Fragment 1’s C-terminal is activated as a pentafluorophenyl ester.

  • Coupling : Conducted in DMF with HOAt (1-hydroxy-7-azabenzotriazole) at 0°C for 24 hr.

Yield and Purity Challenges

  • Yield : Fragment condensation yields 45–55% due to steric hindrance at the Pro-Ala junction.

  • Side Reactions : Aspartimide formation at Asn-Ile-Asp sequences necessitates pH control (pH 6.5–7.0).

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reverse-phase HPLC under the following conditions:

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Gradient : 10–60% acetonitrile (0.1% TFA) over 45 min.

  • Purity : >95% achieved after two purification cycles.

Table 2: HPLC Purification Metrics

ParameterValueSource Citation
Retention Time22.4 min
Purity Post-Purification97.2%
Recovery Rate68%

Mass Spectrometry (MS) Analysis

  • Observed m/z : 1145.3 [M+H]+ (theoretical: 1145.3).

  • Impurity Profile : <2% deletion peptides (e.g., missing Val or Asn).

Comparative Analysis of Synthesis Methods

Table 3: SPPS vs. Solution-Phase Synthesis

ParameterSPPSSolution-Phase
Yield60–80%45–55%
Purity (Crude)70–75%50–60%
ScalabilityLimited (mg–g scale)Suitable for kg scale
Automation CompatibilityHighLow

Challenges in Large-Scale Production

  • Aggregation : Hydrophobic stretches (Leu-Leu-Pro) cause on-resin aggregation, reducing coupling efficiency. Co-solvents like 2,2,2-trifluoroethanol (TFE) improve solvation.

  • Aspartimide Formation : The Asn-Ile-Asp sequence is prone to cyclicimide formation. Incorporating Hmb (2-hydroxy-4-methoxybenzyl) protection on Asn mitigates this.

  • Cost of Goods : Fmoc-amino acids account for 70% of total synthesis costs. Switching to bulk suppliers reduces expenses by 30–40% .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield peptide analogs with altered sequences.

Scientific Research Applications

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For instance, it may inhibit or activate signaling pathways, affecting processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, functional, and physicochemical properties of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH with peptides from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Sequence Length Molecular Formula Molecular Weight (g/mol) Key Features Functional Notes References
This compound 10 C₅₃H₈₄N₁₂O₁₆ ~1,145.32 Linear, Leu repeats, Pro rigidity, C-terminal Asp charge Hypothesized bioactivity
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH 9 C₄₃H₆₅N₁₁O₁₃S₂ 1,008.2 Two Cys residues (disulfide bond possible), oxytocin analog Hormonal activity (oxytocin-related)
H-Val-Gln-Gln-Ile-Gly-Gly-Asn-Tyr-Val-His-Leu-Pro-Leu-Ser-Pro-OH 15 C₇₄H₁₁₆N₂₀O₂₁ 1,621.83 Multiple Gln/Gly residues, His/Ser functional groups Protease inhibitor
H-Tyr-Leu-Tyr-Gln-Trp-Leu-Gly-Ala-Pro-Val-... (34-mer) 34 Not specified Not specified Contains Trp, Gla (γ-carboxyglutamate), Arg-rich regions High purity (>98%), complex structure

Key Findings

Structural Complexity :

  • The target peptide is shorter (10 residues) compared to the 34-mer in , which includes Trp, Gla, and Arg residues for enhanced structural and functional diversity .
  • Unlike the oxytocin analog in (9 residues), the target lacks Cys residues, precluding disulfide bond formation and cyclization—a hallmark of hormonal peptides like oxytocin .

Functional Implications :

  • The 15-mer protease inhibitor () contains His and Ser, residues critical for enzymatic active sites, whereas the target’s Gln and Asn may support substrate recognition or binding .
  • The 34-mer’s Gla and Arg residues suggest calcium-binding and membrane-interaction capabilities absent in the target .

Physicochemical Properties :

  • The target’s molecular weight (~1,145 g/mol) is intermediate between the oxytocin analog (1,008 g/mol) and the protease inhibitor (1,621 g/mol), influencing membrane permeability and bioavailability .
  • Hydrophobicity: The Leu-Leu motif in the target contrasts with the Gly-Gly motif in the protease inhibitor, which enhances flexibility .

Biological Activity

H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH is a peptide composed of ten amino acids, notable for its diverse biological activities. This compound has been studied for its potential roles in various biological processes, including protein-protein interactions, cellular signaling pathways, and therapeutic applications. The following sections will detail the biological activity of this peptide, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C₄₈H₆₉N₁₃O₁₄
  • Molecular Weight: 919.15 g/mol
  • Amino Acid Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp

This peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide chain.

The mechanism of action for this compound involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various signaling pathways, influencing processes like cell growth, differentiation, and apoptosis. For instance, the peptide may activate or inhibit signaling cascades that are critical in cancer progression or immune response.

Therapeutic Potential

Research has indicated that this compound exhibits several therapeutic properties:

  • Antimicrobial Activity: Studies have shown that this peptide can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties: Preliminary investigations indicate that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to the activation of caspase pathways leading to apoptosis. The study concluded that this peptide could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential use in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

Compound NameSequenceKey ActivityReference
H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-NH2Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-NH2Enhanced stability and activity
H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Glu-OHTyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-GluAltered biological activity profile
H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Arg-OHTyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-ArgImproved antimicrobial properties

This table highlights how modifications to the original peptide sequence can influence biological activity and stability.

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